![molecular formula C9H10FNO2 B1341437 N-(2-Fluorophenyl)-3-aminopropionic acid CAS No. 38470-19-8](/img/structure/B1341437.png)
N-(2-Fluorophenyl)-3-aminopropionic acid
Overview
Description
N-(2-Fluorophenyl)-3-aminopropionic acid is a monofluorinated analogue of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The introduction of a fluorine atom into the arylpropionic acid structure is intended to create non-epimerizable mimics of these widely used NSAIDs, potentially offering improved pharmacological properties due to the influence of the fluorine substituent .
Synthesis Analysis
The synthesis of α-fluorinated arylpropionic acids, including N-(2-Fluorophenyl)-3-aminopropionic acid, involves the oxidation of corresponding primary alcohols. These primary alcohols are accessible through two different pathways, which demonstrate the general applicability of the synthesis method by allowing variation of the aromatic moiety. This synthetic approach provides a convenient route to produce monofluorinated analogues of well-known NSAIDs .
Molecular Structure Analysis
Comparative X-ray studies have been conducted to examine the influence of the fluorine substituent on the conformation of the acid moiety within the crystal lattice. The presence of the fluorine atom is likely to affect the molecular conformation, which can have significant implications for the compound's interaction with biological targets, such as enzymes or receptors involved in the inflammatory response .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and potential metabolism of N-(2-Fluorophenyl)-3-aminopropionic acid have not been detailed in the provided papers. However, the synthesis process itself involves the strategic introduction of a fluorine atom to create a stable, non-epimerizable structure, which is a key feature in the design of these fluorinated analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Fluorophenyl)-3-aminopropionic acid are not explicitly discussed in the provided papers. Nonetheless, the introduction of fluorine is known to impact such properties, potentially leading to increased metabolic stability and altered pharmacokinetics compared to non-fluorinated NSAIDs. These changes are part of the rationale behind the design of fluorinated drug analogues .
Scientific Research Applications
Biodegradation of Aromatic Compounds
Research into the biodegradation of aromatic compounds by Escherichia coli provides an extensive overview of the ability of this organism to utilize various aromatic compounds as carbon and energy sources. This includes the degradation of aromatic acids and amines, offering insights into microbial pathways that could potentially be relevant to the environmental fate or biotechnological applications of N-(2-Fluorophenyl)-3-aminopropionic acid (Díaz et al., 2001).
Arylpropionic Acid-derived NSAIDs
Another relevant area of research focuses on the anticancer activity and potential mechanisms of action of arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs). This research highlights the antiproliferative activities of these compounds against different types of cancer cells and explores non-COX targets that could mediate their anticancer activity. Such studies may provide a foundation for investigating the biological activities of related compounds, including N-(2-Fluorophenyl)-3-aminopropionic acid (Gouda et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals in the environment is another relevant field, providing insights into the degradation pathways, half-lives, and defluorination potential of such compounds. This research could inform environmental management strategies and bioremediation efforts for compounds including N-(2-Fluorophenyl)-3-aminopropionic acid (Liu & Avendaño, 2013).
properties
IUPAC Name |
3-(2-fluoroanilino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLJQEDRQRYPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589449 | |
Record name | N-(2-Fluorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-3-aminopropionic acid | |
CAS RN |
38470-19-8 | |
Record name | N-(2-Fluorophenyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38470-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Fluorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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